REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[CH3:6][O:7][C:8]1[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10](Cl)=[O:11]>C1(C)C=CC=CC=1>[CH3:6][O:7][C:8]1[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([N:3]([CH2:4][CH3:5])[CH2:1][CH3:2])=[O:11]
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Name
|
|
Quantity
|
25.8 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
30.8 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)Cl)C=CC=C1
|
Name
|
|
Quantity
|
10 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Under cooling with ice
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Type
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TEMPERATURE
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Details
|
of heat
|
Type
|
ADDITION
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Details
|
After completion of addition of the entire amount of the solution
|
Type
|
CUSTOM
|
Details
|
the formed amine hydrochloride was removed through extraction with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
The thus-obtained toluene layer was dried over MgSO4
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)N(CC)CC)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.8 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |